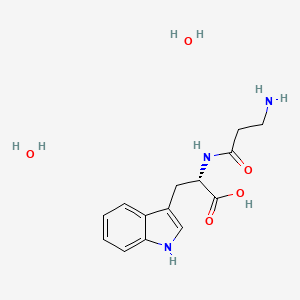

beta-Alanyl-L-tryptophan dihydrate

Description

Properties

Molecular Formula |

C14H21N3O5 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid;dihydrate |

InChI |

InChI=1S/C14H17N3O3.2H2O/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11;;/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20);2*1H2/t12-;;/m0../s1 |

InChI Key |

QYUPXOIXTZZGQR-LTCKWSDVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCN.O.O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN.O.O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The chemical synthesis of beta-Alanyl-L-tryptophan dihydrate typically involves the following key steps:

Protection of Functional Groups:

The amino and carboxyl groups of beta-alanine and L-tryptophan are protected to prevent side reactions during peptide bond formation. Common protecting groups include:- tert-butyloxycarbonyl (Boc) for the amino group

- Methyl or ethyl esters for the carboxyl group

Activation of the Carboxyl Group:

The carboxyl group of beta-alanine is activated using coupling reagents such as:- Dicyclohexylcarbodiimide (DCC)

- N,N’-diisopropylcarbodiimide (DIC)

Often, catalysts like 1-hydroxybenzotriazole (HOBt) are added to improve reaction efficiency and reduce racemization.

Coupling Reaction:

The activated beta-alanine derivative is reacted with the protected L-tryptophan under mild conditions to form the protected dipeptide.Deprotection:

The protecting groups are removed using reagents such as:- Trifluoroacetic acid (TFA) for Boc groups

- Sodium hydroxide (NaOH) for ester groups

Purification:

The crude product is purified by recrystallization or chromatographic techniques to isolate this compound with high purity.

Reaction Conditions and Yields

- Typical reaction temperatures range from room temperature to 80 °C depending on the step.

- Yields for protected intermediates can range from 60% to 80%, with final purified product yields around 50-70% after deprotection and purification.

- The final product is obtained as a colorless to white powder, stable under inert atmosphere and low temperatures (below -20 °C) for storage.

Enzymatic Synthesis Methods

Enzymatic Coupling

Enzymatic synthesis leverages peptide bond-forming enzymes such as proteases or engineered peptide synthetases to catalyze the formation of this compound. This method offers several advantages:

- Milder reaction conditions: Typically aqueous media, ambient temperature, and physiological pH.

- Reduced energy consumption: No need for harsh reagents or high temperatures.

- Higher stereoselectivity: Enzymes provide high specificity, reducing side products.

- Improved safety profile: Avoidance of toxic coupling reagents.

Use of Engineered Microorganisms

Recent advances involve genetically engineered microorganisms that express peptide synthetases capable of producing this compound directly from amino acid precursors. This biotechnological approach can enhance yield and purity, and is scalable for industrial applications.

Comparative Analysis of Preparation Methods

| Aspect | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Reaction Conditions | Requires protecting groups, coupling reagents, organic solvents, elevated temperatures | Mild, aqueous conditions, ambient temperature |

| Yield | Moderate to high (50-70%) | Potentially high with engineered enzymes |

| Purity | High after purification | High due to enzyme specificity |

| Scalability | Well-established for industrial scale | Emerging, scalable with bioprocess optimization |

| Environmental Impact | Uses hazardous chemicals, generates waste | Eco-friendly, less hazardous waste |

| Cost | Moderate to high due to reagents and purification | Potentially lower with optimized bioprocess |

Research Findings and Applications

- This compound’s stability and biochemical properties have been confirmed through various spectroscopic and chromatographic analyses.

- The compound’s tryptophan component can influence serotonin biosynthesis, suggesting potential neuropharmacological applications.

- Enzymatic synthesis methods are increasingly favored in research for their sustainability and efficiency.

Summary Table of Preparation Methods

| Step | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Starting Materials | Beta-alanine, L-tryptophan (protected forms) | Beta-alanine, L-tryptophan |

| Key Reagents | DCC or DIC, HOBt, TFA, NaOH | Peptide synthetase enzymes, engineered microbes |

| Reaction Medium | Organic solvents, aqueous-organic mixtures | Aqueous buffer solutions |

| Temperature | Room temperature to 80 °C | 25-37 °C (physiological range) |

| Time | Several hours to days | Hours to a day |

| Purification Techniques | Recrystallization, chromatography | Filtration, crystallization |

| Product Form | Dihydrate crystalline powder | Dihydrate crystalline powder |

Chemical Reactions Analysis

Types of Reactions

H-beta-ALA-TRP-OH 2H2O undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxindole derivatives.

Reduction: The compound can be reduced using agents like sodium borohydride, which may affect the carboxyl group or the indole ring of tryptophan.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, anhydrides, and alkyl halides.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Reduced forms of the dipeptide.

Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

H-beta-ALA-TRP-OH 2H2O has several scientific research applications:

Biochemistry: Used as a model compound to study peptide transport and metabolism in biological systems.

Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and antimicrobial properties.

Materials Science: Utilized in the development of peptide-based materials with unique structural and functional properties.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of H-beta-ALA-TRP-OH 2H2O involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with receptors and enzymes, modulating their activity. The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with N-alpha-Acetyl-L-arginine Dihydrate

N-alpha-Acetyl-L-arginine dihydrate (CAS: 210545-23-6) is another dipeptide derivative with a molecular formula of C₈H₂₀N₄O₅ and a molecular weight of 252.27 g/mol . Key comparisons include:

| Property | Beta-Alanyl-L-Tryptophan Dihydrate | N-alpha-Acetyl-L-arginine Dihydrate |

|---|---|---|

| Molecular Formula | Not explicitly provided | C₈H₂₀N₄O₅ |

| Molecular Weight | ~300–350 g/mol (estimated) | 252.27 g/mol |

| Functional Groups | Indole (tryptophan), amide | Guanidine (arginine), acetyl |

| Applications | Potential metabolic studies | Pharmaceutical intermediates, APIs |

Key Differences :

- This compound contains an indole ring, enabling interactions with hydrophobic targets, whereas N-alpha-acetyl-L-arginine dihydrate’s guanidine group facilitates ionic interactions.

- N-alpha-Acetyl-L-arginine dihydrate is industrially optimized for scalable synthesis, including neutralization and dehydration processes, which may differ from beta-alanyl-L-tryptophan production .

Physicochemical Comparison with Other Dihydrates

Dihydrates across chemical classes exhibit distinct stability and solubility profiles:

Oxalic Acid Dihydrate (C₂H₂O₄·2H₂O)

Dihydrate Phosphogypsum (CaSO₄·2H₂O)

- Applications : Construction materials (e.g., gypsum plaster).

- Production : Neutralized with lime suspension and dehydrated at high temperatures .

| Property | This compound | Oxalic Acid Dihydrate | Dihydrate Phosphogypsum |

|---|---|---|---|

| Melting Point | Likely >200°C (peptide typical) | 101–102°C | Decomposes at ~150°C |

| Solubility | High in polar solvents | High in water | Low in water |

| Industrial Use | Pharmaceuticals | Reagent, cleaning agent | Construction materials |

Key Insight: this compound’s organic backbone grants it higher thermal stability and solubility in biological systems compared to inorganic dihydrates like phosphogypsum .

Metabolic and Analytical Comparisons

For example, N-alpha-acetyl-L-arginine dihydrate undergoes rigorous quality control via HPLC and mass spectrometry in pharmaceutical settings .

Q & A

Advanced Research Question

- Acute Depletion/Loading Tests : Adapt protocols from tryptophan studies (e.g., ATD/ATL tests) using isotopically labeled (e.g., C) beta-Alanyl-L-tryptophan. Monitor plasma and CSF levels via LC-MS/MS over 24h to track absorption and conversion to tryptophan or kynurenine .

- Enzymatic Hydrolysis Assays : Incubate with intestinal peptidases (e.g., dipeptidyl peptidase IV) to measure cleavage rates. Use Caco-2 cell monolayers to model intestinal permeability .

What experimental strategies resolve contradictions in reported bioactivity data for this compound, particularly in immune modulation?

Advanced Research Question

Discrepancies may arise from variable IDO (indoleamine 2,3-dioxygenase) expression in cell models. To address this:

- Controlled In Vitro Systems : Use IDO-knockout macrophages or HEK293 cells transfected with human IDO. Measure kynurenine/tryptophan ratios via HPLC .

- Dose-Response Studies : Test 0.1–10 mM concentrations to identify non-linear effects. Include negative controls (e.g., beta-alanine alone) to isolate dipeptide-specific activity .

How does the dihydrate form influence stability and reactivity compared to anhydrous beta-Alanyl-L-tryptophan?

Basic Research Question

The dihydrate form enhances stability by reducing oxidative degradation of tryptophan’s indole ring. Key assessments include:

- Thermogravimetric Analysis (TGA) : Quantify water loss (2 mol HO) at 80–120°C.

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH; monitor purity via HPLC. Anhydrous forms degrade 20–30% faster under oxidative conditions (e.g., HO) .

What methodologies optimize enzymatic modification studies of this compound, such as prenylation or glycosylation?

Advanced Research Question

- Prenyltransferase Assays : Use dimethylallyl diphosphate (DMAPP) and fungal prenyltransferases (e.g., FtmPT1) in pH 8.0 buffer. Monitor C3-indole alkylation via LC-MS .

- Glycosylation Screening : Test UDP-glucose-dependent glycosyltransferases (e.g., YjiC) in 20% glycerol to stabilize enzyme activity. Characterize products using H NMR coupling constants (J = 8–10 Hz for β-linkages) .

How can researchers ensure reproducibility in studies involving this compound’s interaction with serum proteins?

Advanced Research Question

- Equilibrium Dialysis : Use 10 kDa MWCO membranes to measure unbound vs. protein-bound fractions in human serum.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to albumin or α-1-acid glycoprotein. Control for pH (7.4) and temperature (37°C) .

What statistical approaches are critical for analyzing dose-dependent effects in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.